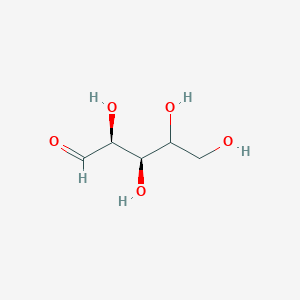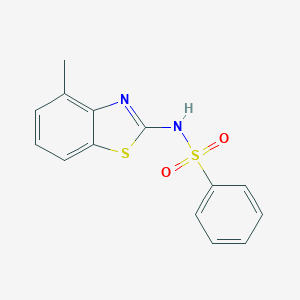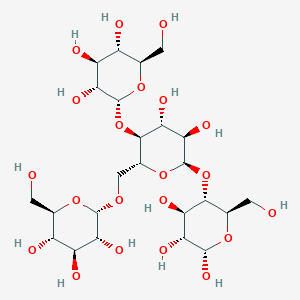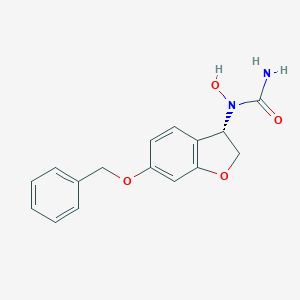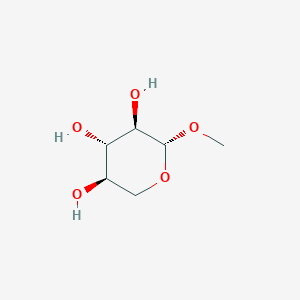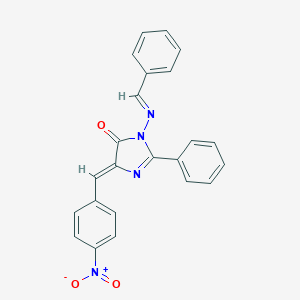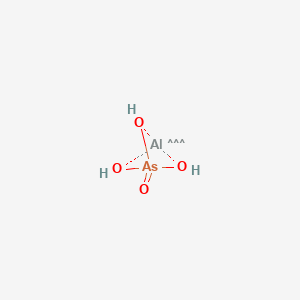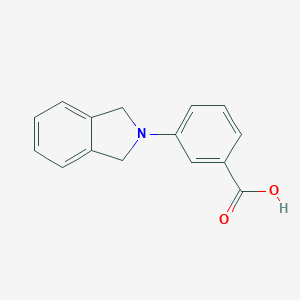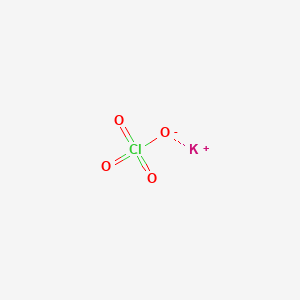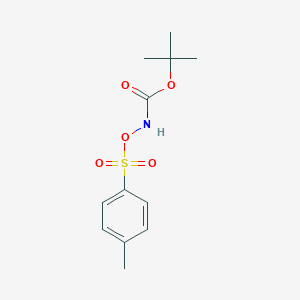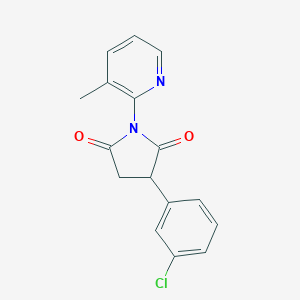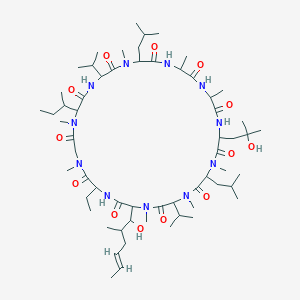
9-Hydroxy-9-desmethylcyclosporine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-9-desmethylcyclosporine is a derivative of cyclosporine, a well-known immunosuppressive drug. It is a naturally occurring compound that has been found to have potent immunosuppressive properties. This compound has been the subject of extensive research in recent years due to its potential applications in the treatment of various autoimmune diseases.
Mechanism Of Action
The mechanism of action of 9-Hydroxy-9-desmethylcyclosporine is similar to that of cyclosporine. It works by inhibiting the activity of T cells, which are a type of white blood cell that plays a key role in the immune system. By inhibiting the activity of T cells, 9-Hydroxy-9-desmethylcyclosporine can help to reduce inflammation and prevent damage to healthy tissues.
Biochemical And Physiological Effects
The biochemical and physiological effects of 9-Hydroxy-9-desmethylcyclosporine are similar to those of cyclosporine. This compound can cause a range of side effects, including liver and kidney damage, high blood pressure, and increased risk of infection. However, it has also been found to have beneficial effects on the immune system, including the reduction of inflammation and the prevention of organ rejection.
Advantages And Limitations For Lab Experiments
The advantages of using 9-Hydroxy-9-desmethylcyclosporine in lab experiments include its potent immunosuppressive properties and its ability to reduce inflammation. However, there are also limitations to its use, including the potential for side effects and the need for careful monitoring of patients.
Future Directions
There are several future directions for research on 9-Hydroxy-9-desmethylcyclosporine. One potential area of study is the development of new formulations of the compound that are more effective and have fewer side effects. Another area of research is the identification of new applications for the compound, such as its potential use in the treatment of other autoimmune diseases or in the prevention of organ rejection in transplant patients.
Conclusion:
In conclusion, 9-Hydroxy-9-desmethylcyclosporine is a promising compound with potent immunosuppressive properties. Its potential applications in the treatment of autoimmune diseases and in the prevention of organ rejection make it an important area of research. While there are limitations to its use, ongoing research is likely to identify new applications and improve the effectiveness and safety of this compound.
Synthesis Methods
The synthesis of 9-Hydroxy-9-desmethylcyclosporine involves the modification of the parent compound, cyclosporine. The synthesis method involves a series of chemical reactions that result in the removal of a methyl group from the cyclosporine molecule, followed by the addition of a hydroxyl group. This process results in the formation of 9-Hydroxy-9-desmethylcyclosporine.
Scientific Research Applications
The scientific research application of 9-Hydroxy-9-desmethylcyclosporine is primarily focused on its immunosuppressive properties. This compound has been found to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and lupus. It has also been studied for its potential use in the prevention of organ rejection in transplant patients.
properties
CAS RN |
132362-39-1 |
|---|---|
Product Name |
9-Hydroxy-9-desmethylcyclosporine |
Molecular Formula |
C61H109N11O13 |
Molecular Weight |
1204.6 g/mol |
IUPAC Name |
24-butan-2-yl-30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,12,15,19,25,28-octamethyl-6,18-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O13/c1-24-27-28-38(13)50(74)49-55(79)64-41(26-3)56(80)67(18)32-45(73)70(21)48(37(12)25-2)54(78)66-46(35(8)9)59(83)68(19)43(29-33(4)5)53(77)63-39(14)51(75)62-40(15)52(76)65-42(31-61(16,17)85)57(81)69(20)44(30-34(6)7)58(82)71(22)47(36(10)11)60(84)72(49)23/h24,27,33-44,46-50,74,85H,25-26,28-32H2,1-23H3,(H,62,75)(H,63,77)(H,64,79)(H,65,76)(H,66,78)/b27-24+ |
InChI Key |
PWKJLLBOZPSVQF-SOYKGTTHSA-N |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
synonyms |
(9)-hydroxy-(9)-demethylcyclosporin 9-hydroxy-9-desmethylcyclosporine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





